molecular formula C20H19N7O2 B2566751 6-(2-Methoxyphenyl)-2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2380188-05-4

6-(2-Methoxyphenyl)-2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2566751
CAS No.: 2380188-05-4
M. Wt: 389.419
InChI Key: LGUWLROXPBNBCA-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of pyridazine, azetidine, and triazolopyrimidine moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine ring, followed by the introduction of the azetidine and triazolopyrimidine groups. Common reagents used in these reactions include:

    Pyridazine precursors: such as hydrazine derivatives.

    Azetidine precursors: such as azetidine-3-carboxylic acid.

    Triazolopyrimidine precursors: such as 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its heterocyclic structure makes it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. It may exhibit pharmacological properties that make it useful in treating various diseases or conditions.

Industry

In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    6-(2-Methoxyphenyl)-2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2,3-dihydropyridazin-3-one: This compound itself.

    Other pyridazine derivatives: Compounds with similar pyridazine ring structures.

    Other azetidine derivatives: Compounds containing the azetidine ring.

    Other triazolopyrimidine derivatives: Compounds with the triazolopyrimidine moiety.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic structures. This unique arrangement may confer specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-13-9-18(27-20(23-13)21-12-22-27)25-10-14(11-25)26-19(28)8-7-16(24-26)15-5-3-4-6-17(15)29-2/h3-9,12,14H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUWLROXPBNBCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC(C3)N4C(=O)C=CC(=N4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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